molecular formula C17H24N2O4 B6268702 tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate CAS No. 1382038-17-6

tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate

Cat. No.: B6268702
CAS No.: 1382038-17-6
M. Wt: 320.4
InChI Key:
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Description

“tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H24N2O4 . It is a derivative of N-Boc piperazine . The compound is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The structures of these compounds were further confirmed by single crystal X-ray diffraction analysis .


Molecular Structure Analysis

The InChI code for the compound is 1S/C16H22N2O4/c1-16(2,3)22-15(21)18-8-6-17(7-9-18)13-4-5-14(20)12(10-13)11-19/h4-5,10-11,20H,6-9H2,1-3H3 . This indicates the presence of a piperazine ring, a tert-butyl group, and a 3-acetyl-4-hydroxyphenyl group in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is known that N-Boc piperazine derivatives can undergo Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives .

Future Directions

The future directions for “tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate” could involve its use in the synthesis of novel organic compounds and further exploration of its biological activities. Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate involves the reaction of tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate with 3-acetyl-4-hydroxybenzaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate", "3-acetyl-4-hydroxybenzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 4-(4-chlorophenyl)piperazine-1-carboxylate and 3-acetyl-4-hydroxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture with hydrochloric acid to obtain the crude product.", "Step 4: Purify the crude product by recrystallization or column chromatography to obtain tert-butyl 4-(3-acetyl-4-hydroxyphenyl)piperazine-1-carboxylate as a white solid." ] }

CAS No.

1382038-17-6

Molecular Formula

C17H24N2O4

Molecular Weight

320.4

Purity

95

Origin of Product

United States

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